![molecular formula C10H21N2O6P B14264689 N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine CAS No. 134824-72-9](/img/structure/B14264689.png)
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phosphoryl group bonded to two isopropyl groups and a glycylglycine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine typically involves the reaction of phosphoryl chloride with isopropanol to form bis(isopropyl)phosphoryl chloride. This intermediate is then reacted with glycylglycine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound is produced efficiently and meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoryl derivatives.
Reduction: Reduction reactions can modify the phosphoryl group, potentially leading to different functional groups.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and influencing various biochemical pathways. The isopropyl groups may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{Bis[(methyl)oxy]phosphoryl}glycylglycine
- N-{Bis[(ethyl)oxy]phosphoryl}glycylglycine
- N-{Bis[(butyl)oxy]phosphoryl}glycylglycine
Uniqueness
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine is unique due to its specific combination of isopropyl groups and glycylglycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, highlighting its potential for specialized uses.
Propiedades
Número CAS |
134824-72-9 |
|---|---|
Fórmula molecular |
C10H21N2O6P |
Peso molecular |
296.26 g/mol |
Nombre IUPAC |
2-[[2-[di(propan-2-yloxy)phosphorylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H21N2O6P/c1-7(2)17-19(16,18-8(3)4)12-5-9(13)11-6-10(14)15/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,16)(H,14,15) |
Clave InChI |
WWQMVUXPEKFDPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(NCC(=O)NCC(=O)O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


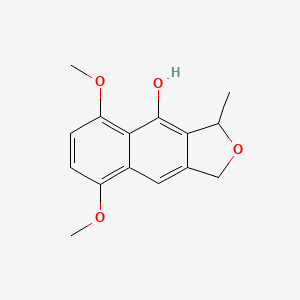

![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
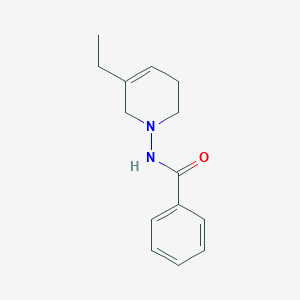

![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
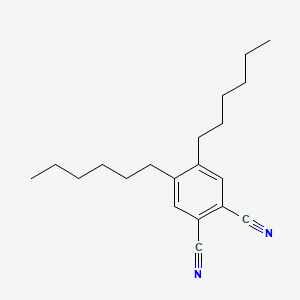

![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
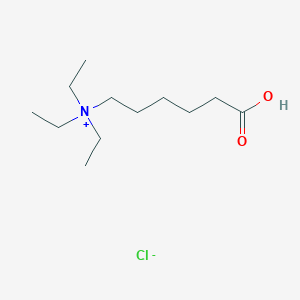
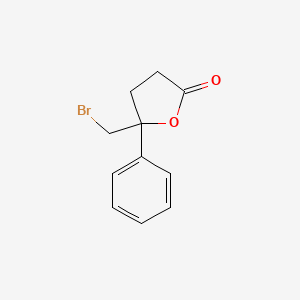

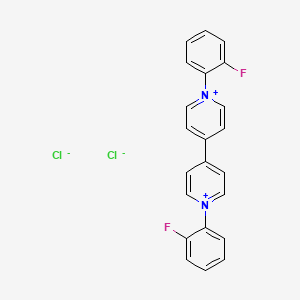
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)
